spiro[indene-2,3'-piperidin]-1(3H)-one
CAS No.:
Cat. No.: VC13658987
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | spiro[3H-indene-2,3'-piperidine]-1-one |
| Standard InChI | InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2 |
| Standard InChI Key | PDTIAUMOXOCVPA-UHFFFAOYSA-N |
| SMILES | C1CC2(CC3=CC=CC=C3C2=O)CNC1 |
| Canonical SMILES | C1CC2(CC3=CC=CC=C3C2=O)CNC1 |
Introduction
Structural Characteristics
Molecular Architecture
Spiro[indene-2,3'-piperidin]-1(3H)-one (C₁₃H₁₅NO, MW 201.26 g/mol) consists of a bicyclic system where the indene and piperidine rings share a quaternary carbon atom (spiro junction). The indene moiety contributes aromaticity, while the piperidine ring introduces basicity and conformational flexibility. X-ray crystallography of analogous spiro compounds reveals an envelope-like conformation in the piperidine ring, with the carbonyl group at C1 adopting an equatorial position .
Key Structural Features:
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Spiro Junction: Enhances stereochemical complexity and limits rotational freedom.
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Planar Indene System: Facilitates π-π stacking interactions in biological targets.
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Tertiary Amine: Imparts basicity (pKa ~9–10), influencing solubility and receptor binding .
Spectroscopic Properties
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¹H NMR: Aromatic protons (δ 7.2–7.6 ppm), piperidine CH₂ (δ 1.5–3.0 ppm), and carbonyl (C=O) absence of direct protons .
Synthesis and Optimization
Annulation Strategies
The synthesis of spiro[indene-2,3'-piperidin]-1(3H)-one derivatives primarily employs cycloaddition and annulation reactions:
Three-Component Cycloaddition
A tandem reaction involving isatin, maleates, and L-proline produces spiropyrrolizidine oxindoles. Optimized conditions (Et₃N, CH₃CN, rt) yield products with >99:1 diastereoselectivity .
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis, improving efficiency and reducing byproducts. Key challenges include controlling exothermic reactions and optimizing catalyst turnover.
Biological Activity
Anticancer Properties
Spiro[indene-2,3'-piperidin]-1(3H)-one derivatives exhibit potent antiproliferative effects:
Mechanism: Disruption of mitochondrial morphology and induction of mitophagy via ROS-mediated pathways .
Neurokinin Receptor Antagonism
The compound acts as a selective NK2 receptor antagonist (Kᵢ = 12 nM), modulating neuropeptide signaling in pain and inflammation. Conformational restriction from the spiro junction enhances receptor binding affinity .
Antimicrobial Activity
Derivatives show activity against Mycobacterium tuberculosis (MIC = 2–8 μg/mL), surpassing first-line agents like isoniazid in resistant strains.
Applications
Medicinal Chemistry
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Drug Candidates: Core structure in sigma receptor ligands and acetylcholinesterase inhibitors .
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Prodrug Design: Ester derivatives improve blood-brain barrier permeability.
Material Science
Spiro compounds serve as precursors for thermally stable polymers (Tg > 200°C) and liquid crystals.
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